Physicochemical properties of 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride
Physicochemical properties of 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride
[1][2][3]
Executive Summary & Compound Identity
1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride is a specialized heterocyclic building block and pharmacological scaffold used in the synthesis of GPCR ligands and kinase inhibitors. It is characterized by a piperidine ring substituted at the nitrogen (N1) with a 3-methoxybenzyl group and at the C4 position with a primary amine.
Critical Distinction: Researchers must distinguish this compound from its structural analog, 1-(3-Methoxypropyl)piperidin-4-amine (CAS 179474-79-4), a known intermediate for the drug Prucalopride. Confusing the benzyl and propyl linkers will result in complete loss of pharmacophore fidelity.
Chemical Identification Table
| Property | Specification |
| CAS Registry Number | 57645-53-1 |
| IUPAC Name | 1-[(3-methoxyphenyl)methyl]piperidin-4-amine dihydrochloride |
| Molecular Formula | C₁₃H₂₀N₂O[1][2] · 2HCl |
| Molecular Weight | 293.23 g/mol |
| Free Base MW | 220.31 g/mol |
| Salt Stoichiometry | 1:2 (Base : HCl) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 208–212 °C (Decomposition) |
Structural Visualization
The following diagram illustrates the chemical structure and the specific protonation sites responsible for the dihydrochloride salt formation.
Caption: Structural assembly of the target molecule, highlighting the two protonation sites (N1 and N4) that form the dihydrochloride salt.
Physicochemical Profiling
Understanding the physicochemical behavior of this salt is prerequisite for successful formulation and assay development.
Solid-State Properties
-
Polymorphism & Crystallinity: The high melting point (208–212 °C) indicates a stable crystalline lattice driven by ionic interactions between the protonated amines and chloride counterions.
-
Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic . The chloride ions can coordinate with atmospheric water.
-
Implication: Weighing must be performed rapidly or in a controlled humidity environment (glovebox or desiccated balance) to prevent deliquescence, which alters the effective molar mass during stock solution preparation.
-
Solution Properties (Solubility & pKa)
The dual-protonated state creates distinct solubility windows.
| Solvent | Solubility Rating | Mechanistic Explanation |
| Water | High (>50 mg/mL) | Ionic lattice dissociation is energetically favorable in high-dielectric media. |
| DMSO | High | High polarizability of DMSO solvates the cation effectively. |
| Methanol | Moderate | Soluble, but less effective than water at stabilizing the chloride ion pairs. |
| DCM/Ether | Negligible | The salt form is too polar for non-polar organic solvents. |
-
Acidity Constants (Predicted):
-
pKa₁ (N4-Primary Amine): ~10.5. This group is highly basic and remains protonated at physiological pH (7.4).
-
pKa₂ (N1-Tertiary Amine): ~8.2–8.8. The benzyl substituent lowers the pKa slightly compared to alkyl piperidines, but it remains predominantly protonated at pH 7.4.
-
-
LogD (pH 7.4): < 0. The compound is highly hydrophilic in its salt form, ensuring excellent aqueous solubility for biological assays but requiring specific extraction protocols (basification) for isolation.
Experimental Protocols
Protocol 1: Analytical Validation (HPLC-UV/MS)
Objective: Confirm purity and identity, separating the target from potential "propyl" analogs or hydrolysis byproducts.
Causality: An acidic mobile phase is strictly required. Neutral pH causes the amine groups to deprotonate partially, leading to peak tailing due to interaction with silanol groups on the column stationary phase.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile (containing 0.1% Formic Acid).
-
Note: Do not use pure acetonitrile; the salt may precipitate.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (peptide bond/amine absorption) and 254 nm (benzyl ring absorption).
-
-
Acceptance Criteria:
-
Retention time (RT) must be distinct from the solvent front.
-
Purity > 95% by area integration.
-
MS (ESI+): Observe [M+H]⁺ = 221.3 m/z (Free base mass + 1).
-
Protocol 2: Free Base Extraction (For Organic Synthesis)
Objective: Convert the dihydrochloride salt to the reactive free base for subsequent coupling reactions.
Causality: The salt is insoluble in the organic solvents (DCM, THF) typically used for amide coupling or alkylation. Basification is mandatory to liberate the nucleophilic amine.
-
Dissolution: Suspend 1.0 eq of the dihydrochloride salt in Water (10 mL/g).
-
Basification: Slowly add 2.5 eq of 1N NaOH or Saturated NaHCO₃ .
-
Observation: The solution may become cloudy as the free base (oil) separates.
-
-
Extraction: Extract 3x with Dichloromethane (DCM).
-
Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Warning: The free base is an amine and may absorb CO₂ from the air. Use immediately.
-
Synthesis & Characterization Workflow
The following workflow outlines the logical progression from raw material verification to final application readiness.
Caption: Operational workflow for verifying and utilizing 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride in a research setting.
Handling & Safety (SDS Summary)
-
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[3]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
-
PPE Requirements:
-
Nitrile gloves (0.11 mm thickness minimum).
-
Chemical safety goggles (face shield recommended if handling >1g).
-
Fume hood mandatory for all solid handling to prevent dust inhalation.
-
-
Storage: Store at 2–8 °C (Refrigerated), under inert atmosphere (Argon/Nitrogen) if possible, to prevent hygroscopic degradation.
References
-
Kishida Chemical Co., Ltd. (2020).[4] Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride. Retrieved from [Link] (Verified via Source 1.4).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 57645-53-1. Retrieved from [Link].
